molecular formula C9H14O2 B145433 1-[(1R,2R)-2-acetylcyclopentyl]ethanone CAS No. 133116-25-3

1-[(1R,2R)-2-acetylcyclopentyl]ethanone

Cat. No.: B145433
CAS No.: 133116-25-3
M. Wt: 154.21 g/mol
InChI Key: HUVKRMDYQXTBFU-IUCAKERBSA-N
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Description

1-[(1R,2R)-2-Acetylcyclopentyl]ethanone is a bicyclic ketone featuring a cyclopentane ring substituted with two acetyl groups at the (1R,2R) stereocenters. For example, 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone (detected in Litsea garrettii fruit and leaf volatiles) shares a cyclopentyl backbone with acetyl and alkyl substituents, highlighting the importance of stereochemistry and substituent effects on physicochemical properties . The compound’s rigidity and stereochemical configuration likely influence its reactivity, solubility, and biological interactions, as seen in similar bicyclic systems (e.g., norbornene-derived ethanones) .

Properties

CAS No.

133116-25-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(1R,2R)-2-acetylcyclopentyl]ethanone

InChI

InChI=1S/C9H14O2/c1-6(10)8-4-3-5-9(8)7(2)11/h8-9H,3-5H2,1-2H3/t8-,9-/m0/s1

InChI Key

HUVKRMDYQXTBFU-IUCAKERBSA-N

SMILES

CC(=O)C1CCCC1C(=O)C

Isomeric SMILES

CC(=O)[C@@H]1CCC[C@H]1C(=O)C

Canonical SMILES

CC(=O)C1CCCC1C(=O)C

Synonyms

Ethanone, 1,1-(1,2-cyclopentanediyl)bis-, trans- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclic Ethanone Derivatives

Compound Name Core Structure Substituents/Functional Groups Stereochemistry Molecular Weight (g/mol)
1-[(1R,2R)-2-Acetylcyclopentyl]ethanone (Target) Cyclopentane Acetyl groups at C1 and C2 (1R,2R) ~168.2 (calculated)
1-[(1R,2R)-2-Phenylcyclopropyl]ethanone Cyclopropane Phenyl at C2, acetyl at C1 (1R,2R) 160.22
1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethanone Cyclopropane 5-Chlorothiophene at C2, acetyl at C1 (1R,2R) 200.69
1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone Cyclopentane 3-Isopropylfuran, methyl, acetyl (1R,2R,3R) 260.36 (calculated)
1-(5-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)thiophen-2-yl)ethanone Norbornane-Thiophene Acetyl-thiophene fused to norbornane (1R,2R,4S) 234.33

Key Observations :

  • Ring Size and Rigidity: Cyclopropane derivatives (e.g., ) exhibit higher ring strain compared to cyclopentane or norbornane analogs, influencing reactivity and stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., 5-chlorothiophene in ) enhance electrophilicity at the ketone, while bulky substituents (e.g., 3-isopropylfuran in ) increase steric hindrance .
  • Stereochemistry: The (1R,2R) configuration in cyclopropane and cyclopentane derivatives is critical for selective binding in biological systems, as seen in cannabinoid analogs () .

Key Findings :

  • Cyclopropanes : Anti-addition reactions () achieve moderate yields (33–68%) but require precise control of diastereomeric ratios (dr = 1.4–18) .
  • Norbornane Systems: Iridium-catalyzed alkenylation () efficiently constructs fused bicyclic ketones but lacks yield data .
  • Cannabinoid Analogs: Epoxidation of CBD followed by base-mediated cyclization yields non-classical cannabinoids (e.g., CBE, 42–52% yield), though facial selectivity challenges persist .

Table 3: Bioactivity and Solubility Trends

Compound Bioactivity Solubility/LogP Key Data Source
1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone Antioxidant (DPPH/ABTS+ assays) LogP ~3.5 (predicted) Litsea garrettii study
Cannabielsoin (CBE) CBD metabolite; no pharmacological data LogP ~5.2 Cannabinoid synthesis
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Antibacterial (chalcone derivatives) Not reported Antibacterial study

Key Insights :

  • Antioxidant Activity : Cyclopentane derivatives with furan substituents () show moderate antioxidant capacity, correlating with hydrocarbon/acid content .
  • Limited Pharmacological Data: Most synthetic analogs (e.g., cannabinoids in ) lack bioactivity studies despite structural complexity .

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